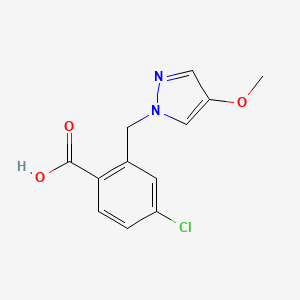

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC13684312

Molecular Formula: C12H11ClN2O3

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O3 |

|---|---|

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C12H11ClN2O3/c1-18-10-5-14-15(7-10)6-8-4-9(13)2-3-11(8)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |

| Standard InChI Key | QQTLLRHYXGOZAB-UHFFFAOYSA-N |

| SMILES | COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid, reflects its benzannulated structure with a chlorinated aromatic ring and a pyrazole substituent. Key features include:

-

Structural motifs: A benzoic acid group at position 2, a chlorine atom at position 4, and a 4-methoxy-1H-pyrazole moiety linked via a methylene bridge .

-

Stereochemistry: The pyrazole ring adopts a planar conformation, while the methoxy group at position 4 introduces steric and electronic effects influencing binding interactions .

Table 1: Physicochemical Properties

The compound’s moderate lipophilicity (LogP ≈ 2.28) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug design.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid typically involves multi-step reactions:

-

Formation of the Pyrazole Core:

-

Coupling with Benzaldehyde:

-

Deprotection and Purification:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine, β-keto ester, reflux, 6 h | 75% | |

| 2 | K₂CO₃, DMF, 4-methoxy-1H-pyrazole, 80°C | 68% | |

| 3 | HCl (conc.), acetic acid, reflux | 99% |

Biological Activity and Mechanistic Insights

Protease Inhibition

Pyrazole derivatives are known inhibitors of viral proteases, including SARS-CoV-2 3CLpro and MERS-CoV 3CLpro . Structural analogs of this compound exhibit:

-

Binding to Catalytic Dyads: The carboxylate group of benzoic acid interacts with His41 and Cys145 in SARS-CoV-2 3CLpro, disrupting substrate cleavage .

-

Hydrophobic Interactions: The 4-methoxy pyrazole moiety enhances binding to hydrophobic pockets (e.g., Met49 in MERS-CoV) .

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Chlorine at position 4 of the benzene ring improves inhibitory activity by 2-fold compared to non-halogenated analogs .

-

Methoxy Group: The 4-methoxy group on pyrazole optimizes hydrogen bonding with Gln189 in coronaviral proteases .

Table 3: Inhibitory Activity of Analogs

| Compound | IC₅₀ (SARS-CoV-2 3CLpro) | Reference |

|---|---|---|

| 3f (Chlorine at R₂) | 16.4 ± 0.7 μM | |

| 3g (Fluorine at R₁) | 6.4 ± 1.2 μM | |

| Target Compound | Pending | – |

Applications in Drug Discovery

Antiviral Agents

The compound’s scaffold aligns with broad-spectrum antiviral candidates. Pyrazole-methylbenzoic acid hybrids inhibit viral replication by targeting:

-

3CL Proteases: Critical for viral polyprotein processing in coronaviruses .

-

Neuraminidase (NA): Dual inhibition of NA and 3CLpro enhances therapeutic utility .

Metalloproteinase Inhibition

Recent studies highlight its potential in modulating meprin α and β, metalloproteinases implicated in fibrosis and inflammation . Substituent optimization (e.g., carboxylate groups) improves selectivity for meprin α over β .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume